REACTION_CXSMILES
|
[C:1]1(=[O:7])[NH:5][C:4](=[O:6])[CH:3]=[CH:2]1.C=O.[C:10](=O)([O-])[O-:11].[Na+].[Na+]>O>[OH:11][CH2:10][N:5]1[C:4](=[O:6])[CH:3]=[CH:2][C:1]1=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
9.8 g
|
Type
|
reactant
|
Smiles
|
C1(C=CC(N1)=O)=O
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OCN1C(C=CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 18971.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |